5CITEP Dual 3′-Processing/Strand Transfer Inhibition vs. L-708,906 Selective Strand Transfer Profile
5CITEP inhibits both 3′-processing and strand transfer reactions of HIV-1 integrase, whereas L-708,906 acts selectively on strand transfer with negligible 3′-processing inhibition at comparable concentrations [1]. In the extracellular integrase assay reported by Pais et al., 5CITEP (13b) exhibited an IC50 of 0.6 µM for strand transfer and was approximately 50-fold less potent against 3′-processing [2]. Marchand et al. further demonstrated that 5CITEP inhibits 3′-processing at concentrations where L-708,906 is only active on strand transfer [1]. In a separate study, L-708,906 showed a strand transfer IC50 of 3.5 µM with no detectable 3′-processing inhibition at this concentration [3]. This dual-targeting profile positions 5CITEP as a mechanistically distinct probe for studying the coupling between 3′-processing and strand transfer reactions.
| Evidence Dimension | 3′-Processing inhibition (extracellular HIV-1 integrase assay) |
|---|---|
| Target Compound Data | 5CITEP: ~50-fold less potent vs. strand transfer (estimated 3′-P IC50 ~30 µM based on ST IC50 of 0.6 µM); active on 3′-processing at concentrations where L-708,906 is inactive |
| Comparator Or Baseline | L-708,906: no significant 3′-processing inhibition at strand transfer-active concentrations; selective strand transfer inhibitor |
| Quantified Difference | Qualitative difference in mechanism: dual (3′-P + ST) vs. selective (ST-only). 5CITEP ST IC50 = 0.6 µM; L-708,906 ST IC50 = 3.5 µM (distinct assay conditions). |
| Conditions | In vitro extracellular HIV-1 integrase assays using recombinant IN and oligonucleotide substrates; Mn2+-based assay conditions (J Med Chem 2002); Mg2+-based assay conditions (Antimicrob Agents Chemother 2002) |
Why This Matters
Researchers investigating the coordination between 3′-processing and strand transfer require a dual inhibitor; procurement of L-708,906 or selective INSTIs would fail to interrogate 3′-processing biology.
- [1] Marchand C, Zhang X, Pais GC, Cowansage K, Neamati N, Burke TR Jr, Pommier Y. Structural determinants for HIV-1 integrase inhibition by beta-diketo acids. J Biol Chem. 2002 Apr 12;277(15):12596-603. doi: 10.1074/jbc.M110758200. PMID: 11805103. View Source
- [2] Pais GC, Zhang X, Marchand C, Neamati N, Cowansage K, Svarovskaia ES, Pathak VK, Tang Y, Nicklaus M, Pommier Y, Burke TR Jr. Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. J Med Chem. 2002 Jul 18;45(15):3184-94. doi: 10.1021/jm020037p. PMID: 12109903. View Source
- [3] Witvrouw M, Van Maele B, Vercammen J, Hantson A, Engelborghs Y, De Clercq E, Pannecouque C, Debyser Z. Inhibition of human immunodeficiency virus type 1 integration by diketo derivatives. Antimicrob Agents Chemother. 2002 Oct;46(10):3292-7. doi: 10.1128/AAC.46.10.3292-3297.2002. PMID: 12234862. View Source
